molecular formula C15H15FN4O2S B11502722 7-(2-fluorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

7-(2-fluorobenzyl)-1,3-dimethyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11502722
M. Wt: 334.4 g/mol
InChI Key: NUSTZTCKTASAIO-UHFFFAOYSA-N
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Description

7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(METHYLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a methylsulfanyl group attached to a purine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(METHYLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Thioether formation: The methylsulfanyl group is typically introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(METHYLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could facilitate binding to hydrophobic pockets, while the purine core might mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in respiratory diseases.

    Thiopurines: A class of immunosuppressive drugs.

Uniqueness

What sets 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-(METHYLSULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is the presence of the fluorophenyl and methylsulfanyl groups, which confer unique chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C15H15FN4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione

InChI

InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)19(2)15(18)22)20(14(17-12)23-3)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3

InChI Key

NUSTZTCKTASAIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC=C3F

Origin of Product

United States

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